molecular formula C20H26N6O2S B2673712 2-Hydrazinyl-3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]thieno[3,2-d]pyrimidin-4-one CAS No. 892276-21-0

2-Hydrazinyl-3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]thieno[3,2-d]pyrimidin-4-one

Cat. No. B2673712
CAS RN: 892276-21-0
M. Wt: 414.53
InChI Key: PLTWYBZCIGDWRD-UHFFFAOYSA-N
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Description

“2-Hydrazinyl-3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]thieno[3,2-d]pyrimidin-4-one” is a chemical compound. It contains a piperazine moiety, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the amidrazones were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .

Mechanism of Action

While the specific mechanism of action for “2-Hydrazinyl-3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]thieno[3,2-d]pyrimidin-4-one” is not mentioned in the available resources, similar compounds have been evaluated as inhibitors of PI3 kinase p110alpha .

Future Directions

The future directions for research on “2-Hydrazinyl-3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]thieno[3,2-d]pyrimidin-4-one” could include further exploration of its potential biological activities, given the wide range of pharmacological profiles exhibited by compounds containing a piperazine moiety .

properties

IUPAC Name

2-hydrazinyl-3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2S/c1-28-16-5-3-15(4-6-16)25-12-10-24(11-13-25)8-2-9-26-19(27)18-17(7-14-29-18)22-20(26)23-21/h3-7,14H,2,8-13,21H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTWYBZCIGDWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCN3C(=O)C4=C(C=CS4)N=C3NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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